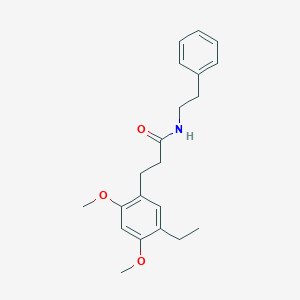![molecular formula C7H15N3OS2 B14426202 [Methyl(nitroso)amino]methyl diethylcarbamodithioate CAS No. 82846-49-9](/img/structure/B14426202.png)
[Methyl(nitroso)amino]methyl diethylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Methyl(nitroso)amino]methyl diethylcarbamodithioate is a chemical compound known for its unique structure and properties. It features a nitroso group (-N=O) bonded to an amine, making it part of the nitrosamine family. Nitrosamines are often studied due to their potential carcinogenic properties and their presence in various industrial and biological processes .
Métodos De Preparación
The synthesis of [Methyl(nitroso)amino]methyl diethylcarbamodithioate typically involves the reaction of diethylcarbamodithioic acid with nitrosating agents. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous monitoring to maintain the quality and yield of the compound .
Análisis De Reacciones Químicas
[Methyl(nitroso)amino]methyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitroso group to an amine group, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions where the nitroso group is replaced by other functional groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. .
Aplicaciones Científicas De Investigación
[Methyl(nitroso)amino]methyl diethylcarbamodithioate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on biological systems, particularly its mutagenic and carcinogenic properties.
Medicine: Research is ongoing to understand its potential therapeutic applications and risks.
Industry: It is used in the production of certain polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of [Methyl(nitroso)amino]methyl diethylcarbamodithioate involves its interaction with cellular components. The nitroso group can react with nucleophiles in the cell, leading to various biochemical effects. These interactions can result in DNA damage, protein modification, and other cellular changes. The molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes and signaling pathways .
Comparación Con Compuestos Similares
[Methyl(nitroso)amino]methyl diethylcarbamodithioate is unique due to its specific structure and reactivity. Similar compounds include other nitrosamines such as N-Nitrosodimethylamine and N-Nitrosodiethylamine. These compounds share the nitroso group but differ in their alkyl groups and overall reactivity. The uniqueness of this compound lies in its specific applications and the distinct reactions it undergoes .
Propiedades
Número CAS |
82846-49-9 |
|---|---|
Fórmula molecular |
C7H15N3OS2 |
Peso molecular |
221.3 g/mol |
Nombre IUPAC |
[methyl(nitroso)amino]methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C7H15N3OS2/c1-4-10(5-2)7(12)13-6-9(3)8-11/h4-6H2,1-3H3 |
Clave InChI |
UYBNJSPLSVUCDG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=S)SCN(C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Acetyl-2-methyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14426125.png)
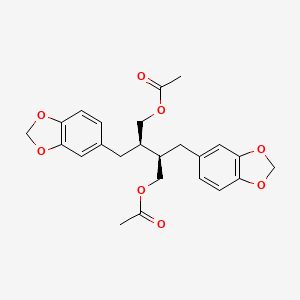

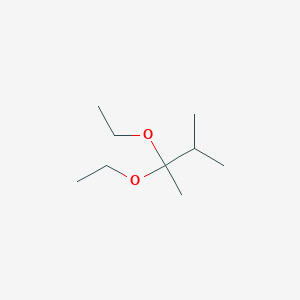
![Methyl [(2-aminophenyl)methyl]phenylphosphinate](/img/structure/B14426138.png)
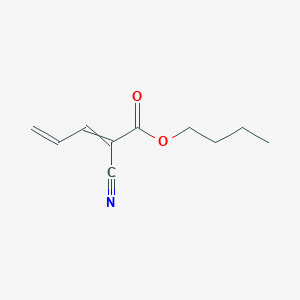
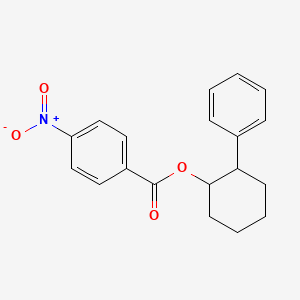
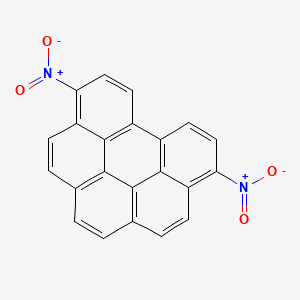


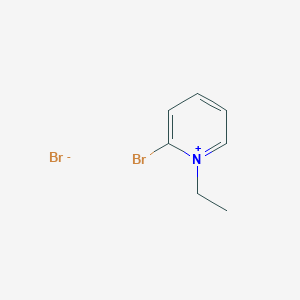
![Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)thio]-N-(3-ethoxypropyl)-](/img/structure/B14426187.png)
